Lapatinib ditosylate is a synthetic chemical compound widely studied in scientific research for its biological activity, particularly in the field of oncology. [] It is classified as a 4-anilinoquinazoline derivative and belongs to the broader class of tyrosine kinase inhibitors. [] Lapatinib ditosylate is known for its selective and potent inhibitory activity against epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (HER2, ErbB2) tyrosine kinases. [, ] These receptors play crucial roles in cellular growth and proliferation, and their aberrant signaling is often implicated in the development and progression of various cancers. [, ] Therefore, lapatinib ditosylate has gained significant attention as a potential therapeutic agent for cancers characterized by EGFR and HER2 overexpression. [, , ]
One method for synthesizing lapatinib involves a multi-step process starting with a compound of formula (IV). [] This compound is reacted with 5-formyl-2-furanboronic acid in the presence of an organic or inorganic base, tetrahydrofuran, and ethanol. The reaction mixture is heated to 60-70°C and stirred, followed by the addition of a palladium catalyst. After completion of the reaction, the mixture is filtered, the filtrate is cooled and water is added dropwise. The resulting precipitate is filtered and dried to obtain the intermediate product. The intermediate product is then reacted with 2-(methylsulfonyl) ethylamine hydrochloride in the presence of glacial acetic acid, followed by a reduction reaction using NaBH(OAC)3 to yield lapatinib. Finally, lapatinib is reacted with p-toluenesulfonic acid monohydrate in tetrahydrofuran to obtain lapatinib ditosylate. []
Lapatinib ditosylate monohydrate, the active ingredient in the medication Tykerb®, exhibits an orthorhombic crystal structure with the space group Pbca. [] The unit cell parameters refined from powder diffraction data are: a=9.6850±0.0009 Å, b=29.364±0.003 Å, and c=30.733±0.003 Å, with α=β=γ=90° and a cell volume (V) of 8740.1 Å3. []
Lapatinib ditosylate is known to interact with ATP-binding cassette (ABC) transporters, specifically ABC subfamily B member 1 (ABCB1) and ABC subfamily G member 2 (ABCG2), which are involved in multidrug resistance in cancer cells. [] Lapatinib ditosylate can inhibit the transport function of these transporters by binding to their ATP-binding sites, thereby reversing multidrug resistance and enhancing the sensitivity of cancer cells to chemotherapeutic agents. [] This interaction has been demonstrated through studies showing increased intracellular accumulation of ABCB1 and ABCG2 substrates, such as doxorubicin and mitoxantrone, in the presence of lapatinib ditosylate. []
Lapatinib ditosylate functions as a dual inhibitor of EGFR and HER2 tyrosine kinases. [, , , ] It acts by binding to the ATP-binding pocket of these receptors, thereby blocking the phosphorylation of downstream signaling molecules involved in cell proliferation, survival, and other cellular processes. [, ] This inhibition of EGFR and HER2 signaling pathways can induce apoptosis (programmed cell death) in cancer cells. [, , ] Additionally, lapatinib ditosylate has been shown to downregulate thymidylate synthase, an enzyme involved in DNA synthesis, potentially enhancing the cytotoxic effects of antimetabolite drugs like 5-fluorouracil (5-FU). []
Cancer Research: Lapatinib ditosylate has been extensively investigated as a potential therapeutic agent for several cancers, including breast cancer, [, , , , , , , , , , , , , , , ] non-small cell lung cancer, [] prostate cancer, [] gastric cancer, [] and colon cancer. [, ] It has been studied both as a monotherapy and in combination with other chemotherapeutic agents like capecitabine, letrozole, and 5-FU. [, , ]
Drug Resistance Studies: Lapatinib ditosylate's ability to reverse multidrug resistance mediated by ABCB1 and ABCG2 transporters makes it a valuable tool for studying the mechanisms of drug resistance in cancer cells. [] This knowledge can contribute to the development of strategies to overcome drug resistance and improve the efficacy of cancer treatments.
Nanoparticle Delivery Systems: Lapatinib ditosylate has been incorporated into nanoparticle formulations for targeted drug delivery. [] This approach aims to improve its bioavailability, reduce side effects, and enhance its therapeutic efficacy, particularly in cases like brain metastasis where drug delivery is challenging. []
Biomarker Discovery: Research on lapatinib ditosylate has contributed to the identification of potential biomarkers for predicting treatment response. [, ] For example, studies have suggested that PTEN loss and PIK3CA gene mutations might be associated with poor response to lapatinib ditosylate. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: